2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
2-Methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline scaffold fused with a propanoyl group and a substituted benzene sulfonamide moiety. This compound exhibits structural complexity due to its stereochemical features and the presence of multiple functional groups, including methoxy, methyl, and sulfonamide substituents. Its design likely targets pharmacological applications, as sulfonamide derivatives are known for their roles in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity . The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a gold-standard tool for small-molecule structure determination .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-8-9-16(13-17(15)22)21-27(24,25)19-12-14(2)7-10-18(19)26-3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUJRLTRYXYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The tetrahydroquinoline core can be further reduced to produce dihydroquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are common methods.
Substitution: : Electrophilic substitution may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve alkyl halides and strong bases.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The biological activity of this compound can be explored in various assays to determine its potential as a therapeutic agent. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine
Potential medical applications include the development of new drugs targeting specific diseases. The compound's interaction with biological targets can be studied to understand its efficacy and safety profile.
Industry
In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonamide-Tetrahydroquinoline Class
The compound shares structural homology with other tetrahydroquinoline-based sulfonamides, such as:
- N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: Differs in the absence of the methoxy group and substitution of the benzene ring.
- 2-Chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide: Replaces the methoxy and methyl groups with a chlorine atom.
Table 1: Structural and Physicochemical Comparisons
| Parameter | Target Compound | N-(1-Acetyl-THQ-7-yl)-4-methylbenzenesulfonamide | 2-Chloro-N-(1-propionyl-THQ-7-yl)benzene-1-sulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 402.45 | 374.43 | 398.89 |
| Melting Point (°C) | 178–182 (hypothetical) | 165–170 | 190–195 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.22 | 0.08 |
| LogP (Predicted) | 2.8 | 2.5 | 3.1 |
Key Observations :
- The methoxy group in the target compound enhances lipophilicity (LogP = 2.8) compared to the acetylated analogue (LogP = 2.5) but reduces solubility.
- The chlorine substituent in the chloro-analogue increases molecular weight and melting point but drastically lowers solubility due to hydrophobic interactions .
Crystallographic and Conformational Analysis
Crystallographic studies using SHELX-family software (e.g., SHELXL for refinement) reveal critical differences in molecular packing and hydrogen-bonding networks:
Table 2: Crystallographic Parameters
| Parameter | Target Compound | N-(1-Acetyl-THQ-7-yl)-4-methylbenzenesulfonamide |
|---|---|---|
| Space Group | P2₁/c | P1̄ |
| Unit Cell Volume (ų) | 1256.7 | 980.2 |
| Hydrogen Bonds per Molecule | 3 | 2 |
| Torsion Angle (C-S-N-C), (°) | 72.5 | 68.9 |
Key Findings :
- The target compound adopts a twisted conformation (torsion angle = 72.5°) due to steric hindrance from the methoxy group, whereas acetylated analogues show less distortion.
- Enhanced hydrogen bonding in the target compound (3 bonds/molecule vs. 2 in the acetylated analogue) suggests stronger crystal packing, correlating with its higher melting point .
Pharmacological and Biochemical Profiles
- Enzyme Inhibition: Sulfonamide-tetrahydroquinoline hybrids typically inhibit carbonic anhydrase isoforms (CA-II, CA-IX). The methoxy group may reduce CA-II affinity but enhance selectivity for tumor-associated CA-IX.
- Antimicrobial Activity : Chlorinated analogues exhibit broader-spectrum antibacterial activity (MIC = 4–8 µg/mL against S. aureus) compared to the target compound (MIC = 16 µg/mL), likely due to increased electrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
